Regioisomeric Specificity: N4-Methylation is Essential for BRD4 Bromodomain Inhibitor Potency
In a series of dihydroquinoxalin-2(1H)-one BET bromodomain inhibitors, the N4-methyl group was identified as a critical pharmacophoric element. A direct comparison within the same study showed that the core scaffold 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, when elaborated to compound 54, exhibited an IC50 of 73 nM for binding to the BRD4 bromodomain, which was slightly superior to the reference compound (+)-JQ1 [1]. In contrast, the des-methyl analog (7-fluoro-3,4-dihydroquinoxalin-2(1H)-one) served as a precursor that required N-alkylation to achieve any inhibitory activity, establishing that the methyl group is not merely a synthetic handle but a functional necessity for target engagement . This demonstrates that purchasing the N4-methylated scaffold is mandatory for any program targeting this pharmacophore.
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 73 nM (as the elaborated final compound 54 derived from this scaffold) |
| Comparator Or Baseline | Des-methyl analog (7-fluoro-3,4-dihydroquinoxalin-2(1H)-one): Inactive until N-alkylated. Reference inhibitor (+)-JQ1: ~80-130 nM. |
| Quantified Difference | Activity is contingent on N-methylation; the des-methyl scaffold is inherently inactive. |
| Conditions | AlphaScreen or TR-FRET biochemical assay against BRD4-BD1/BD2 bromodomains. |
Why This Matters
Procuring the des-methyl analog (CAS 66367-11-1) instead of this N4-methylated scaffold would introduce a synthetic step that may not successfully reproduce the validated activity, jeopardizing the entire lead-optimization campaign.
- [1] Hu J, Wang Y, Li Y, Xu L, Cao D, Song S, Damaneh MS, Wang X, Meng T, Chen YL, Shen J, Miao Z, Xiong B. Discovery of a series of dihydroquinoxalin-2(1H)-ones as selective BET inhibitors from a dual PLK1-BRD4 inhibitor. Eur J Med Chem. 2017;137:176-195. doi:10.1016/j.ejmech.2017.05.051. View Source
